molecular formula C10H9Cl B1611241 4-Chloro-2-methyl-1H-indene CAS No. 210628-07-2

4-Chloro-2-methyl-1H-indene

Cat. No.: B1611241
CAS No.: 210628-07-2
M. Wt: 164.63 g/mol
InChI Key: QWJRBTRSAZACSX-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1H-indene: is an organic compound belonging to the indene family, characterized by a fused ring system consisting of a benzene ring fused to a five-membered ring. The presence of a chlorine atom at the fourth position and a methyl group at the second position on the indene ring makes this compound unique. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-1H-indene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindene and a chlorinating agent.

    Chlorination: The chlorination of 2-methylindene is carried out using a chlorinating agent like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the fourth position.

    Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding indane derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), temperatures (25-80°C).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), temperatures (0-50°C).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran), temperatures (0-25°C).

Major Products:

    Substitution: Formation of substituted indene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of indane derivatives.

Scientific Research Applications

Chemistry: 4-Chloro-2-methyl-1H-indene is used as a building block in organic synthesis for the preparation of more complex molecules

Biology and Medicine: In medicinal chemistry, indene derivatives have shown potential as therapeutic agents. This compound and its derivatives are investigated for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the synthesis of polymers, dyes, and agrochemicals, contributing to advancements in material science and agriculture.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, indene derivatives have been shown to inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    2-Methylindene: Lacks the chlorine atom, resulting in different reactivity and applications.

    4-Chloroindene:

    Indene: The parent compound without any substituents, used as a precursor in various chemical reactions.

Uniqueness: 4-Chloro-2-methyl-1H-indene is unique due to the presence of both a chlorine atom and a methyl group, which influence its chemical reactivity and potential applications. The combination of these substituents allows for selective modifications and the development of derivatives with specific properties, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-chloro-2-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJRBTRSAZACSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475775
Record name 4-Chloro-2-methylindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210628-07-2
Record name 4-Chloro-2-methylindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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